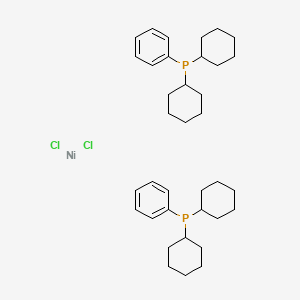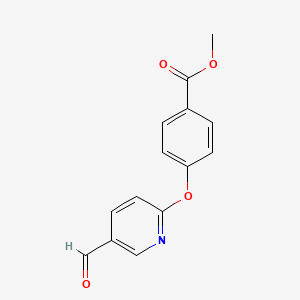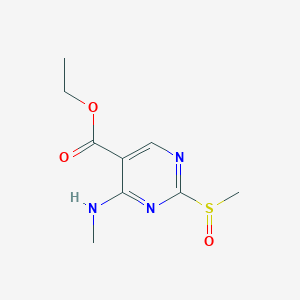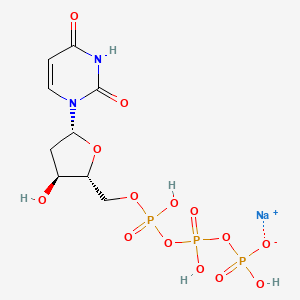
Dichlorobis(dicyclohexylphenylphosphine)nickel(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorobis(dicyclohexylphenylphosphine)nickel(II) is a coordination compound with the chemical formula
NiCl2(P(C6H5C6H11)2)2
. This compound is known for its distinctive orange to brown to dark purple crystalline appearance and is primarily used in various catalytic processes in organic synthesis. It is a nickel(II) complex where the nickel center is coordinated by two chloride ions and two dicyclohexylphenylphosphine ligands.Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorobis(dicyclohexylphenylphosphine)nickel(II) can be synthesized through the reaction of nickel(II) chloride with dicyclohexylphenylphosphine in an inert atmosphere. The typical synthetic route involves dissolving nickel(II) chloride in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane, followed by the addition of dicyclohexylphenylphosphine. The reaction mixture is then stirred under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is isolated by filtration and recrystallization from an appropriate solvent.
Industrial Production Methods
On an industrial scale, the production of dichlorobis(dicyclohexylphenylphosphine)nickel(II) follows similar principles but is optimized for larger quantities. The process involves the use of large reactors with precise control over temperature, pressure, and inert atmosphere conditions to ensure high yield and purity. The product is typically purified through crystallization and drying under vacuum.
Chemical Reactions Analysis
Types of Reactions
Dichlorobis(dicyclohexylphenylphosphine)nickel(II) undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The nickel center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines, amines, or other donor molecules.
Coordination Reactions: The compound can form coordination complexes with other metal centers or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions often involve the use of excess ligand and mild heating.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with triphenylphosphine can yield dichlorobis(triphenylphosphine)nickel(II).
Scientific Research Applications
Chemistry
In chemistry, dichlorobis(dicyclohexylphenylphosphine)nickel(II) is widely used as a catalyst in various organic reactions, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. These reactions are crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compound’s role as a catalyst in the synthesis of biologically active molecules makes it indirectly significant. It can be used in the synthesis of pharmaceuticals and other bioactive compounds.
Industry
In the industrial sector, dichlorobis(dicyclohexylphenylphosphine)nickel(II) is used in the production of fine chemicals, polymers, and materials science. Its catalytic properties enable efficient and selective synthesis processes, reducing waste and improving yields.
Mechanism of Action
The mechanism by which dichlorobis(dicyclohexylphenylphosphine)nickel(II) exerts its catalytic effects involves the coordination of the nickel center with substrates, facilitating various chemical transformations. The dicyclohexylphenylphosphine ligands stabilize the nickel center and modulate its reactivity, allowing for precise control over the reaction pathways. The nickel center can undergo oxidative addition, reductive elimination, and migratory insertion, which are key steps in many catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
Dichlorobis(triphenylphosphine)nickel(II): Similar in structure but with triphenylphosphine ligands instead of dicyclohexylphenylphosphine.
Dichlorobis(diphenylphosphinoethane)nickel(II): Contains diphenylphosphinoethane ligands.
Dichlorobis(diphenylphosphinopropane)nickel(II): Contains diphenylphosphinopropane ligands.
Uniqueness
Dichlorobis(dicyclohexylphenylphosphine)nickel(II) is unique due to the steric and electronic properties imparted by the dicyclohexylphenylphosphine ligands. These ligands provide a balance of steric bulk and electronic donation, which can enhance the stability and reactivity of the nickel center in catalytic applications. This makes it particularly effective in certain cross-coupling reactions where other nickel complexes might be less efficient.
Properties
IUPAC Name |
dichloronickel;dicyclohexyl(phenyl)phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H27P.2ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1,4-5,10-11,17-18H,2-3,6-9,12-15H2;2*1H;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEHDJMDCSIPBL-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.Cl[Ni]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54Cl2NiP2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19232-03-2 |
Source


|
| Record name | Dichlorobis(dicyclohexylphenylphosphine)nickel(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Chloro-8-methoxy-[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B8127919.png)
![1-(1,8A-dihydroimidazo[1,2-a]pyridin-7-yl)ethanone](/img/structure/B8127923.png)



![8-Iodo-2-methylsulfanyl-pyrido[4,3-d]pyrimidine](/img/structure/B8127948.png)
![3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8127953.png)
![8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B8127972.png)
![3-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}imidazolidine-2,4-dione](/img/structure/B8127982.png)

![5-Amino-N-(tert-butyl)-4'-chloro-[1,1'-biphenyl]-3-carboxamide](/img/structure/B8128007.png)



